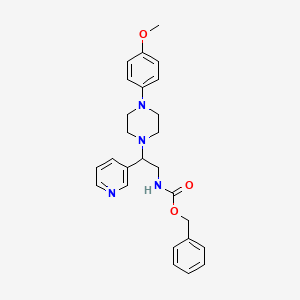

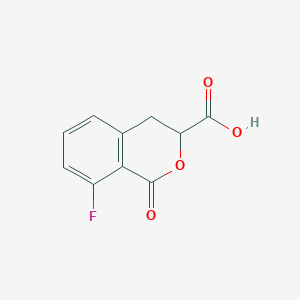

C1=CC(C)=CC=C1N1C(C=2C(=CC(O)=CC=2)O)=NN=C1O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

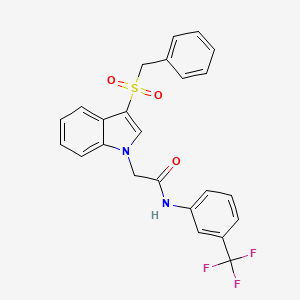

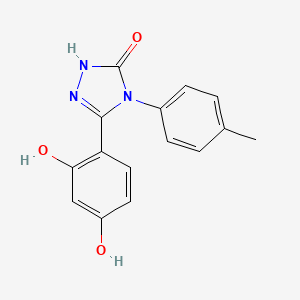

C1=CC(C)=CC=C1N1C(C=2C(=CC(O)=CC=2)O)=NN=C1O is a chemical compound commonly referred to as a “nitrobenzene”. It is an aromatic compound composed of six carbon atoms, five nitrogen atoms, and one oxygen atom. Nitrobenzene is used in various applications, including as a precursor for dyes and pharmaceuticals, and for the synthesis of other organic compounds. It is also used as a solvent in some industries.

Wissenschaftliche Forschungsanwendungen

Metabolic Checkpoint in Macrophage Polarization

KPLH1130 has been identified as a metabolic checkpoint in the polarization of macrophages to the M1 phenotype . This process is crucial for the effector functions of these cells in health and disease .

Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

KPLH1130 is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP to cause it inactive . PDK1 is involved in M1 macrophage polarization through HIF-1α-mediated aerobic glycolysis .

Anti-Inflammatory Activity

KPLH1130 has shown significant anti-inflammatory activity . It markedly suppresses the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 .

Improvement of Mitochondrial Function

The compound KPLH1130 has been associated with improved mitochondrial function . This improvement was correlated with a reduction in the levels of pro-inflammatory markers .

Treatment of Metabolic Diseases

KPLH1130 plays an important role in metabolic diseases . Deficiency of PDK2 and PDK4, which KPLH1130 inhibits, reduces pro-inflammatory markers .

Enhancement of Glucose Tolerance

KPLH1130 significantly enhances the glucose tolerance of high-fat diet-induced mice . This suggests potential applications in the treatment of conditions like insulin resistance and diabetes .

Wirkmechanismus

Target of Action

The primary target of KPLH1130 is Pyruvate Dehydrogenase Kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP, rendering it inactive . It plays a crucial role in macrophage polarization and metabolic diseases .

Mode of Action

KPLH1130 acts as a specific inhibitor of PDK . It blocks macrophage polarization and attenuates proinflammatory responses . By inhibiting PDK, KPLH1130 suppresses the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . It also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Biochemical Pathways

KPLH1130 affects the HIF-1α-mediated aerobic glycolysis pathway . This pathway is involved in M1 macrophage polarization . By inhibiting PDK, KPLH1130 can alleviate the inflammatory response, which is often associated with metabolic diseases .

Pharmacokinetics

In a study, mice were pretreated with a high-fat diet (HFD), and KPLH1130 treatment was administered at a dose of 70 mg/kg for 4 weeks . This suggests that KPLH1130 has good bioavailability and can effectively reach its target sites in the body.

Result of Action

KPLH1130 has been shown to significantly enhance the glucose tolerance of HFD-induced mice . It also markedly suppresses the expression of pro-inflammatory cytokines . Furthermore, it potently reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Action Environment

The action of KPLH1130 can be influenced by environmental factors such as diet. For instance, in a study where mice were pretreated with a high-fat diet (HFD), KPLH1130 treatment significantly enhanced the glucose tolerance of these mice . This suggests that the efficacy of KPLH1130 can be influenced by dietary factors.

Eigenschaften

IUPAC Name |

3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTBMTOBGXJTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135487465 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate](/img/structure/B2471860.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471868.png)

![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)